7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid
Description
Properties
IUPAC Name |
7-(difluoromethoxy)-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O4/c11-10(12)16-6-3-1-2-5-4-7(9(13)14)15-8(5)6/h1-4,10H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJHRRBNHGIATM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)OC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Perkin Condensation
A widely reported method for benzofuran synthesis involves the condensation of salicylaldehydes with α-haloesters. For this compound, this approach requires 2-hydroxy-5-(difluoromethoxy)benzaldehyde as the starting material.
Procedure :
- Synthesis of 2-hydroxy-5-(difluoromethoxy)benzaldehyde :
- Begin with 2,5-dihydroxybenzaldehyde. Protect the hydroxyl group at position 5 using a tert-butyldimethylsilyl (TBS) group.
- Treat with chlorodifluoromethane in the presence of a base (e.g., K₂CO₃) to introduce the difluoromethoxy group.
- Deprotect the TBS group using tetrabutylammonium fluoride (TBAF) to yield 2-hydroxy-5-(difluoromethoxy)benzaldehyde.
- Cyclization with ethyl bromoacetate :
Yield : 65–70% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
Alternative Route: Mitsunobu Reaction for Ether Formation
For substrates where direct difluoromethoxylation is impractical, the Mitsunobu reaction offers a viable pathway to install the difluoromethoxy group post-cyclization.
Procedure :
- Synthesis of 7-hydroxy-1-benzofuran-2-carboxylic acid :
- Cyclize 2,5-dihydroxybenzaldehyde with ethyl bromoacetate as above, omitting the difluoromethoxy group.
- Hydrolyze the ester using NaOH in ethanol/water (1:1) to yield 7-hydroxy-1-benzofuran-2-carboxylic acid.
- Mitsunobu reaction with difluoromethanol precursor :
Yield : 50–55% (lower due to competing side reactions).
Hydrolysis of Ester to Carboxylic Acid
The final step involves saponification of the ethyl ester to the free carboxylic acid.
Procedure :
- Treat ethyl 7-(difluoromethoxy)-1-benzofuran-2-carboxylate with 2 M NaOH in a 1:1 ethanol/water mixture.
- Reflux for 4 hours, acidify with HCl (1 M), and extract with ethyl acetate.
- Dry over MgSO₄ and concentrate under reduced pressure.
Yield : 85–90% (white crystalline solid).
Optimization and Challenges
Reaction Condition Screening
Key variables affecting yield include base strength, solvent polarity, and temperature. For the Mitsunobu route, substituting DEAD with diisopropyl azodicarboxylate (DIAD) improved yields by 10% due to reduced side-product formation.
Table 1 : Optimization of Mitsunobu Reaction Conditions
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DEAD, PPh₃ | THF | 0 → 25 | 50 |
| DIAD, PPh₃ | THF | 0 → 25 | 60 |
| DEAD, polymer-PPh₃ | DCM | 25 | 45 |
Purification Challenges
The difluoromethoxy group’s polarity complicates chromatography. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) proved effective for high-purity isolation (>98%).
Characterization and Analytical Data
Spectral Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirmed the planar benzofuran core and the gauche conformation of the difluoromethoxy group (torsion angle: 68.5°).
Applications and Derivative Synthesis
The carboxylic acid moiety enables further derivatization, such as amidation for drug discovery. For example, coupling with sulfonamides via EDCI/HOBt activation produces potent kinase inhibitors, as demonstrated in recent oncology studies.
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid has several scientific research applications:
Industry: The compound’s unique chemical properties make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of Smad2/3, a key step in the TGF-β1 signaling pathway, thereby reducing the expression of proteins involved in fibrosis . This inhibition can lead to decreased lung inflammation and fibrosis, making it a potential therapeutic agent for conditions like idiopathic pulmonary fibrosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physicochemical Properties
The pharmacological and physicochemical properties of benzofuran-2-carboxylic acid derivatives are highly dependent on substituents at positions 3, 5, and 6. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-withdrawing groups (e.g., -OCHF₂, -Br) increase acidity and stability but may reduce solubility.
- Methoxy vs. Difluoromethoxy : The difluoromethoxy group (OCHF₂) in the target compound reduces metabolic degradation compared to the methoxy group (OCH₃) in analog .
- Sulfur-containing substituents (e.g., -SC₂H₅, -SCH₃) enhance antioxidant activity due to radical scavenging .
Pharmacological and Functional Differences
- Antimicrobial Activity : The 5-fluoro-7-methyl analog () exhibits antibacterial properties, attributed to its planar structure and hydrogen-bonding capacity .
- Antioxidant Potential: Sulfur-containing derivatives (e.g., 5-chloro-3-(ethylsulfanyl) analog) show enhanced radical scavenging due to thioether groups .
- Metabolic Stability : The difluoromethoxy group in the target compound resists cytochrome P450-mediated oxidation, a limitation in the 7-methoxy analog .
Crystallographic and Structural Insights
- The benzofuran core in analogs like 7-methoxy-1-benzofuran-2-carboxylic acid is nearly planar, facilitating π-π stacking interactions in protein binding .
- Hydrogen bonding via the carboxylic acid group (e.g., in 2-(5-fluoro-7-methyl-3-methylsulfanyl)acetic acid) stabilizes dimer formation in crystal lattices .
Solubility and Bioavailability
Biological Activity
7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
This compound is characterized by its unique difluoromethoxy group attached to a benzofuran structure. This molecular configuration is believed to enhance its stability and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The compound likely exerts its effects through:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways that regulate cellular responses.
- Covalent and Non-Covalent Interactions : These interactions can lead to conformational changes in target molecules, affecting their activity and function.
Biological Activities
Research has demonstrated a variety of biological activities associated with this compound, including:
- Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cells. Studies indicate that it may induce apoptosis in specific cancer cell lines by modulating gene expression and enzyme activity.
- Anti-inflammatory Effects : It has been reported to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
Research Findings
A summary of key studies exploring the biological activity of this compound is presented below:
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines. Induced apoptosis via mitochondrial pathways. |
| Study 2 | Anti-inflammatory Effects | Reduced levels of pro-inflammatory cytokines in macrophage cultures. |
| Study 3 | Antimicrobial Activity | Showed inhibitory effects against several bacterial strains, with potential for development as an antibiotic. |
Case Study 1: Anticancer Activity
In a study conducted on MCF-7 breast cancer cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Anti-inflammatory Effects
Research involving lipopolysaccharide (LPS)-stimulated macrophages revealed that this compound significantly downregulated inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Factors influencing its metabolism include:
- Absorption : The compound's solubility characteristics suggest good absorption profiles.
- Distribution : Its lipophilicity may facilitate distribution across biological membranes.
- Metabolism : Likely metabolized by liver enzymes; however, specific pathways remain to be fully elucidated.
- Excretion : Predominantly through renal pathways, necessitating further studies on its elimination half-life.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended to confirm the structural identity of 7-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid?
- Answer :
- Nuclear Magnetic Resonance (NMR) : Use , , and -NMR to confirm substitution patterns and functional groups. The difluoromethoxy group () will show characteristic splitting in -NMR .
- X-ray Crystallography : Resolve the planar benzofuran core and intermolecular hydrogen bonds (e.g., carboxyl group interactions) to validate spatial arrangement .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
Q. How can solubility and stability be optimized for this compound in aqueous and organic solvents?
- Answer :
- Solvent Selection : Test polar aprotic solvents (DMSO, DMF) for dissolution. Adjust pH to deprotonate the carboxylic acid group for aqueous solubility .
- Stability : Store at in dry, inert environments to prevent hydrolysis of the difluoromethoxy group. Use argon/vacuum sealing for long-term storage .
Q. What synthetic routes are commonly employed to introduce the difluoromethoxy group onto the benzofuran scaffold?
- Answer :
- Electrophilic Fluorination : React 7-hydroxybenzofuran-2-carboxylic acid with diethylaminosulfur trifluoride (DAST) or XtalFluor-E to generate the group .
- Nucleophilic Substitution : Replace a nitro or halogen substituent at the 7-position using potassium difluoromethoxide () under anhydrous conditions .
Advanced Research Questions
Q. How does the difluoromethoxy group influence electronic properties and binding interactions in enzyme inhibition studies?
- Answer :
- Electron-Withdrawing Effect : The group increases electrophilicity of the benzofuran core, enhancing hydrogen bonding with enzyme active sites (e.g., dihydroorotate dehydrogenase) .
- Lipophilicity : Improves membrane permeability and bioavailability compared to methoxy or hydroxy analogs. Quantify via logP measurements or computational simulations (e.g., Molinspiration) .
Q. What strategies resolve contradictions in bioactivity data across different assay conditions?
- Answer :
- Assay Standardization : Normalize variables (pH, solvent concentration, temperature) to minimize variability. Use positive controls (e.g., known inhibitors) for cross-validation .
- Dose-Response Analysis : Perform IC/EC titrations under consistent conditions. Apply statistical models (e.g., Hill equation) to account for non-linear behavior .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Answer :
- Core Modifications : Replace the benzofuran ring with indole or thiophene analogs to test ring electronic effects .
- Substituent Screening : Introduce electron-donating (e.g., methyl) or withdrawing (e.g., nitro) groups at the 5- and 6-positions. Assess via enzymatic assays (e.g., IC shifts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
